molecular formula C10H11NO4 B14838074 Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate

Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate

Cat. No.: B14838074
M. Wt: 209.20 g/mol
InChI Key: PNJIQXMFRJXMCU-UHFFFAOYSA-N
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Description

Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate is an organic compound that belongs to the class of esters. Esters are known for their wide occurrence in nature and their significant commercial uses. This compound features a pyridine ring substituted with a formyl group, a hydroxyl group, and an ethyl acetate moiety. Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate typically involves the reaction of 3-formyl-2-hydroxypyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ethyl (3-carboxy-2-hydroxypyridin-4-YL)acetate.

    Reduction: Ethyl (3-hydroxymethyl-2-hydroxypyridin-4-YL)acetate.

    Substitution: Various ethers and esters depending on the substituent introduced.

Scientific Research Applications

Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate exerts its effects is primarily through its interactions with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to various molecular targets.

Comparison with Similar Compounds

Ethyl (3-formyl-2-hydroxypyridin-4-YL)acetate can be compared with other similar compounds such as:

    Ethyl (3-formyl-4-hydroxypyridin-2-YL)acetate: Similar structure but different substitution pattern on the pyridine ring.

    Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl (3-carboxy-2-hydroxypyridin-4-YL)acetate: Oxidized form of the compound with a carboxylic acid group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

ethyl 2-(3-formyl-2-oxo-1H-pyridin-4-yl)acetate

InChI

InChI=1S/C10H11NO4/c1-2-15-9(13)5-7-3-4-11-10(14)8(7)6-12/h3-4,6H,2,5H2,1H3,(H,11,14)

InChI Key

PNJIQXMFRJXMCU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(C(=O)NC=C1)C=O

Origin of Product

United States

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